[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride
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Overview
Description
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a hydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride typically involves the reaction of 2-methoxyphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cell signaling pathways.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly for its possible use in treating certain diseases.
Industry
Industrially, this compound is utilized in the production of various chemical products. It is a key intermediate in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular functions, which are studied to understand the compound’s potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methoxy-phenyl)-ethyl]-amine hydrochloride
- [2-(2-Methoxy-phenyl)-ethyl]-hydrazine sulfate
- [2-(2-Methoxy-phenyl)-ethyl]-hydrazine phosphate
Uniqueness
Compared to similar compounds, [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the methoxy group and the hydrazine moiety makes it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-9-5-3-2-4-8(9)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXNWJLDHUTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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